Cas no 2680833-86-5 (3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid)
3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28287394
- 2680833-86-5
- 3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid
- 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid
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- Inchi: 1S/C13H12F3NO3/c14-13(15,16)11(20)17-7-12(4-5-12)9-3-1-2-8(6-9)10(18)19/h1-3,6H,4-5,7H2,(H,17,20)(H,18,19)
- InChI Key: SVHDBNUDHNLIMJ-UHFFFAOYSA-N
- SMILES: FC(C(NCC1(C2C=CC=C(C(=O)O)C=2)CC1)=O)(F)F
Computed Properties
- Exact Mass: 287.07692773g/mol
- Monoisotopic Mass: 287.07692773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66.4Ų
3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28287394-0.05g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 0.05g |
$983.0 | 2025-03-19 | |
| Enamine | EN300-28287394-0.1g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 0.1g |
$1031.0 | 2025-03-19 | |
| Enamine | EN300-28287394-0.25g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 0.25g |
$1078.0 | 2025-03-19 | |
| Enamine | EN300-28287394-0.5g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 0.5g |
$1124.0 | 2025-03-19 | |
| Enamine | EN300-28287394-1.0g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 1.0g |
$1172.0 | 2025-03-19 | |
| Enamine | EN300-28287394-2.5g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 2.5g |
$2295.0 | 2025-03-19 | |
| Enamine | EN300-28287394-5.0g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 5.0g |
$3396.0 | 2025-03-19 | |
| Enamine | EN300-28287394-10.0g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 95.0% | 10.0g |
$5037.0 | 2025-03-19 | |
| Enamine | EN300-28287394-1g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 1g |
$1172.0 | 2023-09-08 | ||
| Enamine | EN300-28287394-5g |
3-{1-[(2,2,2-trifluoroacetamido)methyl]cyclopropyl}benzoic acid |
2680833-86-5 | 5g |
$3396.0 | 2023-09-08 |
3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid
Introduction to 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid (CAS No. 2680833-86-5)
3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680833-86-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of benzoic acid derivatives characterized by a cyclopropyl substituent and a trifluoroacetamide functional group. The unique structural features of this molecule contribute to its potential biological activity and make it a subject of interest for further exploration in drug discovery and development.
The molecular structure of 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid consists of a benzoic acid core linked to a cyclopropyl ring via a methylene group. The presence of the trifluoroacetamide moiety at the 1-position of the cyclopropyl ring introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. This structural motif is particularly noteworthy because it combines elements that are often associated with enhanced metabolic stability and improved pharmacokinetic properties.
In recent years, there has been growing interest in the development of novel benzoic acid derivatives as potential therapeutic agents. The trifluoroacetamide group, in particular, has been shown to enhance the lipophilicity and bioavailability of molecules, making them more suitable for oral administration. Additionally, the cyclopropyl ring is known to introduce rigidity into the molecular structure, which can improve binding affinity to protein targets. These characteristics make 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and immunological disorders. Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, and the introduction of structural modifications such as the trifluoroacetamide group can further enhance these effects. Preclinical studies have suggested that compounds with similar structural features may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical mediators of inflammation and pain, making them attractive targets for therapeutic intervention.
Moreover, the cyclopropyl ring in 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid may contribute to its ability to interact with biological targets in a specific manner. Cyclopropane-containing molecules have been reported to exhibit unique binding properties due to the strain introduced by the three-membered ring. This strain can be exploited to enhance binding affinity and selectivity, potentially leading to fewer side effects compared to traditional non-cyclopropane-based compounds.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid. Molecular modeling techniques can predict how changes in structure will affect biological activity, allowing researchers to rapidly screen and refine potential drug candidates. These computational tools have been instrumental in identifying lead compounds that exhibit high potency and selectivity against specific biological targets.
The synthesis of 3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid presents several challenges due to its complex structural features. However, advances in synthetic methodology have made it possible to access such molecules with increasing efficiency. Key steps in the synthesis typically involve constructing the cyclopropyl ring followed by functionalization with the trifluoroacetamide group. The benzoic acid moiety is often introduced last through coupling reactions such as esterification or amidation.
In conclusion,3-{1-(2,2,2-trifluoroacetamido)methylcyclopropyl}benzoic acid (CAS No. 2680833-86-5) represents an exciting area of research with significant potential for therapeutic applications. Its unique structural features make it a promising candidate for further exploration in drug discovery and development. As our understanding of biological pathways continues to grow,so does the need for innovative molecular architectures like this one to address complex diseases.
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